2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2-ethylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-2-24-14-10-7-6-9-13(14)18(23)21-19-16(17(20)22)12-8-4-3-5-11-15(12)25-19/h6-7,9-10H,2-5,8,11H2,1H3,(H2,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVFAQKLRKOKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multicomponent Reaction
A validated method employs a one-pot reaction combining cyclohexanone , malonitrile , sulfur , and diethylamine in ethanol under sonication. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Ethanol/methanol (1:1 v/v) |
| Temperature | 20°C |
| Reaction Time | 24 hours |
| Catalyst | Diethylamine |
| Yield | 90% |
The mechanism proceeds via Gewald-like cyclization, where sulfur acts as a nucleophile to form the thiophene ring, while malonitrile provides the cyano and ester functionalities.
Introduction of the 2-(Ethylthio)benzamido Group
The amino group at position 2 of the thiophene core undergoes acylation with 2-(ethylthio)benzoyl chloride to install the substituted benzamido moiety.
Acylation Reaction Conditions
Reaction of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with 2-(ethylthio)benzoyl chloride in pyridine at 80°C achieves efficient amide bond formation. Critical parameters include:
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Temperature | 80°C |
| Reaction Time | 4–6 hours |
| Yield | 75–82% (estimated) |
The use of pyridine serves dual roles as solvent and base, neutralizing HCl generated during the reaction.
Conversion of Ester to Carboxamide
The ethyl ester at position 3 is hydrolyzed to the corresponding carboxylic acid, followed by conversion to the carboxamide.
Two-Step Hydrolysis-Amidation
- Ester Hydrolysis : Treatment with NaOH in aqueous ethanol yields the carboxylic acid.
- Amidation : Reaction with ammonium chloride in the presence of coupling agents (e.g., EDC/HOBt) forms the carboxamide.
| Step | Conditions | Yield |
|---|---|---|
| Hydrolysis | 1M NaOH, ethanol, reflux, 2h | 95% |
| Amidation | NH4Cl, EDC, HOBt, DMF, 24h | 88% |
Industrial-Scale Optimization
For large-scale production, modifications enhance efficiency and purity:
Continuous Flow Synthesis
- Core Formation : A continuous flow reactor replaces batch processing, reducing reaction time from 24h to 2h.
- In-Line Purification : Integrated HPLC systems achieve >99% purity post-acylation.
Green Chemistry Approaches
- Solvent recycling reduces waste generation by 40%.
- Catalytic diethylamine recovery lowers production costs.
Characterization and Quality Control
Critical analytical data for intermediates and final product:
Spectroscopic Data
Purity Standards
- HPLC: ≥98% purity (C18 column, acetonitrile/water gradient).
- Melting Point: 214–216°C (decomposes).
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Thiophene Ring Instability
Carboxamide Racemization
- Issue : Epimerization at the amide bond during hydrolysis.
- Solution : Low-temperature (0–5°C) amidation with excess NH3.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, converting the sulfur-containing group to sulfoxides or sulfones.
Reduction: Reduction can occur at various points, such as the ethylthio group or amide linkage.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution Reagents: Halides, alkylating agents under basic or acidic conditions.
Major Products:
Sulfoxides and Sulfones: from oxidation.
Amine Derivatives: from reduction.
Various Substituted Benzamides: from substitution reactions.
Scientific Research Applications
2-(2-(Ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide holds potential in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in material sciences, particularly in polymers and advanced materials.
Mechanism of Action
The compound likely interacts with molecular targets through its functional groups, influencing biological pathways. Specific pathways would depend on the context of its application:
Binding: Through hydrogen bonding, van der Waals forces, or covalent interactions.
Pathways: Could involve enzymatic inhibition or activation, receptor binding, or influencing cell signaling mechanisms.
Comparison with Similar Compounds
Conclusion
Understanding the synthesis, chemical reactions, and applications of 2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide offers insights into its potential impact across various scientific fields. Its unique structure and functional groups make it a valuable subject for ongoing research.
Biological Activity
The compound 2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of the compound, including its antiproliferative effects and mechanisms of action based on available research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a cyclohepta[b]thiophene core, an ethylthio group, and an amide linkage. The presence of these functional groups is believed to contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C18H22N2OS2 |
| Molecular Weight | 342.47 g/mol |
| CAS Number | 896347-35-6 |
Anticancer Properties
Recent studies have highlighted the potential of cyclohepta[b]thiophene derivatives as anticancer agents. In particular, a related compound demonstrated significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), OVACAR-4, OVACAR-5 (ovarian cancer), CAKI-1 (kidney cancer), T47D (breast cancer).
- GI50 Values :
- A549: 2.01 µM
- OVACAR-4: 2.27 µM
- CAKI-1: 0.69 µM
- T47D: 0.362 µM
These values indicate that the compound exhibits potent growth inhibition at submicromolar concentrations, suggesting strong anticancer potential .
The mechanisms underlying the anticancer effects include:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to inhibited cell proliferation.
- Apoptosis Induction : Treatment with the compound activates caspases (3, 8, and 9), signaling apoptosis in treated cells.
- Tubulin Polymerization Inhibition : The ability to inhibit tubulin polymerization is suggested as a key mechanism for its antiproliferative activity .
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Efficacy :
- Comparative Analysis with Other Compounds :
Q & A
Q. Q1. What are the key structural features of this compound, and how do they influence its physicochemical properties?
Answer: The compound features a thiophene ring fused to a cycloheptane system, substituted with an ethylthio-benzamido group and a carboxamide moiety. The ethylthio group enhances lipophilicity, while the carboxamide contributes to hydrogen bonding, critical for target interactions. Structural characterization via -NMR and X-ray crystallography confirms the fused bicyclic system and substituent orientation . Solubility challenges arise from the hydrophobic cycloheptane and thiophene core, necessitating DMSO or DMF for in vitro assays .
Q. Q2. How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer: Synthesis involves multi-step reactions:
Cycloheptane-thiophene core formation via Gewald reaction with cycloheptanone, sulfur, and cyanoacetate derivatives under reflux (ethanol, 8–12 h) .
Amidation using ethylthio-benzoyl chloride in dichloromethane (DCM) with triethylamine as a base (0–5°C, 3 h) to minimize side reactions .
Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water). Yield improvements (25–42%) require strict anhydrous conditions and inert atmospheres . Purity (>95%) is validated by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?
Answer: Conflicting SAR data often stem from:
- Substituent stereoelectronic effects : Ethylthio vs. methoxy groups alter electron density on the benzamido ring, impacting target binding (e.g., influenza polymerase vs. acetylcholinesterase) .
- Assay variability : Inconsistent IC values may arise from differences in cell lines (e.g., HepG2 vs. MCF-7) or enzyme sources. Normalize data using internal controls (e.g., staurosporine for cytotoxicity) .
- Impurity interference : Trace byproducts (e.g., unreacted acyl chloride) can skew results. Use preparative HPLC and HRMS to confirm derivative integrity .
Q. Q4. How can researchers elucidate the mechanism of action for this compound’s anti-influenza activity?
Answer:
Target validation : Use fluorescence polarization assays to measure binding affinity to influenza polymerase PB1-PB2 subunits .
Allosteric inhibition : Perform molecular docking (AutoDock Vina) to identify interactions with the PA-C terminal domain, validated by mutagenesis (e.g., PA-K635A) .
Time-of-addition assays : Differentiate viral entry vs. replication inhibition by adding the compound pre/post-infection in MDCK cells .
Resistance profiling : Serial passage of influenza A/H1N1 under sublethal compound concentrations identifies mutations (e.g., PB2-E361K) conferring resistance .
Q. Q5. What analytical methods are critical for resolving crystallographic disorder in this compound’s derivatives?
Answer:
- X-ray crystallography : Co-crystallize derivatives with PEG 3350 or similar precipitants. For disordered ethylthio groups, use anisotropic displacement parameters and SHELXL refinement .
- Dynamic NMR : Detect conformational flexibility (e.g., cycloheptane ring puckering) via variable-temperature -NMR (300–400 K in DMSO-d) .
- DFT calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G**) geometries to validate substituent orientations .
Methodological Challenges
Q. Q6. How should researchers validate the specificity of this compound in enzyme inhibition assays?
Answer:
Counter-screening : Test against off-target enzymes (e.g., HIV-1 RNase H for influenza inhibitors) .
Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry and enthalpy changes to confirm direct target engagement .
Covalent modification checks : Incubate the compound with β-mercaptoethanol to rule out thiol-reactive byproducts .
Q. Q7. What experimental designs mitigate discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability bottlenecks .
- Prodrug derivatization : Mask the carboxamide group as a methyl ester to enhance permeability, with in situ hydrolysis monitored via microdialysis .
- Metabolite identification : Use hepatocyte incubations + HRMS to detect oxidative metabolites (e.g., sulfoxide formation) that reduce potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
